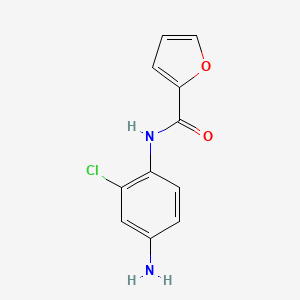

N-(4-氨基-2-氯苯基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-amino-2-chlorophenyl)furan-2-carboxamide" is a derivative of furan-2-carboxamide, which is a core structure for various pharmacologically active compounds. The furan ring is a key feature in many compounds with diverse biological activities, including antiallergic, antimicrobial, and antitumor properties .

Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with different amines. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine . Although the specific synthesis of "N-(4-amino-2-chlorophenyl)furan-2-carboxamide" is not detailed in the provided papers, similar synthetic routes could be employed, substituting the appropriate chloroaniline to introduce the amino and chloro substituents on the phenyl ring.

Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives has been characterized using various techniques such as FT-IR, NMR, HR-MS, and single crystal X-ray diffraction . These methods provide detailed information about the bonding and configuration of the atoms within the molecule. For example, the crystal structure of a related compound, N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, was determined to crystallize in the monoclinic system with specific unit cell parameters .

Chemical Reactions Analysis

Furan-2-carboxamide derivatives can participate in various chemical reactions, including the formation of Schiff bases, as seen in the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes . Additionally, these compounds can undergo Maillard-type reactions to form colored products when reacted with amino acids . The specific chemical reactions involving "N-(4-amino-2-chlorophenyl)furan-2-carboxamide" would depend on the functional groups present and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives are influenced by their molecular structure. For example, the presence of different substituents on the phenyl ring can affect the compound's solubility, melting point, and stability . The thermal decomposition of these compounds has been studied using thermogravimetry, providing insights into their stability under various conditions . Additionally, computational methods such as DFT computations can predict properties like molecular orbitals and electrostatic potential .

科学研究应用

抗菌活性: 一项研究描述了呋喃甲酰胺的噻吩衍生物的合成,并评估了它们的抗菌特性。该研究旨在探索这些化合物的抗菌潜力,表明它们可用于开发新的抗菌剂 (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

DNA结合剂: 利用独特的呋喃羧酸衍生物对天然聚酰胺近心菌素 A-C 的全合成进行了研究。这种合成产生了新的 DNA 结合剂,突出了该化合物在分子生物学和药理学领域的应用 (Wolter, Schneider, Davies, Socher, Nicholson, Seitz, & Süssmuth, 2009).

抗菌活性: 一项研究专注于合成和评估 N-(4-溴苯基)呋喃-2-甲酰胺衍生物的抗菌活性。这些化合物对多种耐药菌株表现出显着的效果,表明它们在解决抗生素耐药性方面具有潜力 (Siddiqa, Zubair, Bilal, Rasool, Qamar, Khalid, Ahmad, Imran, Mahmood, & Ashraf, 2022).

抗原生动物剂: 对新型双阳离子咪唑并[1,2-a]吡啶和四氢咪唑并[1,2-a]吡啶的研究(包括呋喃甲酰胺衍生物)证明了对原生动物感染的强大活性。这项研究展示了此类化合物在治疗由原生动物引起的疾病方面的潜力 (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

化学合成和反应性: 一项关于合成 2-(呋喃-2-基)苯并[e][1,3]苯并噻唑的研究涉及 N-(1-萘基)呋喃-2-甲酰胺。这项研究通过深入了解呋喃甲酰胺衍生物的反应性和合成应用为有机化学领域做出了贡献 (Aleksandrov & El’chaninov, 2017).

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用机制

Target of Action

Furan derivatives, which include n-(4-amino-2-chlorophenyl)furan-2-carboxamide, have been noted for their broad-spectrum biological activities .

Mode of Action

Furan derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses .

Biochemical Pathways

Furan derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Furan derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The compound is stable at room temperature, suggesting that it may be resistant to certain environmental factors .

属性

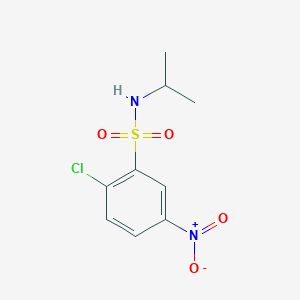

IUPAC Name |

N-(4-amino-2-chlorophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-8-6-7(13)3-4-9(8)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIDNOGYXJDQFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2549329.png)

![N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2549330.png)

![2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2549331.png)

![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2549335.png)

![1-cyclopentyl-2-imino-8-methyl-5-oxo-N-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2549339.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2549341.png)

![4-Phenyl-N-[2-(prop-2-enoylamino)ethyl]cyclohexane-1-carboxamide](/img/structure/B2549343.png)

![(5-Methylisoxazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2549347.png)

![5,7-Dichloro-2-methylthieno[3,2-B]pyridine](/img/structure/B2549352.png)